Sodium gluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 59 (good)

Synonyms

Canonical SMILES

Isomeric SMILES

Chelating Agent

One of the primary applications of sodium gluconate in research is as a chelating agent. It has a strong ability to form complexes with metal ions, particularly calcium, iron, copper, and aluminum. This property makes it valuable in studies involving metal interactions with biological systems or environmental samples. For instance, researchers can use sodium gluconate to remove unwanted metal ions from solutions or to investigate their binding behavior with specific molecules [].

Food Science Research

Sodium gluconate plays a role in food science research due to its ability to improve the solubility of certain food components and inhibit bitterness. In cheese production research, sodium gluconate is being explored as a means to prevent the formation of calcium lactate crystals, a common defect in Cheddar cheese []. Additionally, studies investigate its potential to reduce bitterness in specific food products.

Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula NaCHO. It appears as a white crystalline powder that is highly soluble in water and has a slightly sweet taste. This compound is produced primarily through the fermentation of glucose by specific microorganisms, such as Aspergillus niger and Gluconobacter suboxydans, followed by neutralization of gluconic acid with sodium hydroxide. Sodium gluconate is recognized for its excellent chelating properties, allowing it to form stable complexes with various metal ions, which prevents these ions from participating in unwanted

The primary mechanism of action of sodium gluconate is through chelation. By binding to metal ions, it prevents them from participating in unwanted reactions. This chelating ability has various applications, including:

This ability to bind metal ions makes sodium gluconate particularly useful in various applications, including construction and cleaning products .

Sodium gluconate exhibits low toxicity and is considered safe for use in food and pharmaceutical applications. It is known for its biodegradability, breaking down rapidly in the environment without causing harm. Additionally, sodium gluconate has been shown to have potential antioxidant properties, which may contribute to its applications in cosmetics and personal care products. Its non-corrosive nature also makes it suitable for use in sensitive environments .

Sodium gluconate can be synthesized through two primary methods:

- Fermentation: This is the most common method where glucose is fermented using specific bacteria to produce gluconic acid. The resulting gluconic acid is then neutralized with sodium hydroxide to yield sodium gluconate.

- Chemical Synthesis: Alternative methods include electrolytic oxidation and heterogeneous catalytic oxidation, though these are less commonly employed due to higher energy requirements and complexity compared to fermentation .

Uniqueness of Sodium Gluconate- Biodegradability: Sodium gluconate is readily biodegradable (98% within two days), making it environmentally friendly compared to synthetic chelators like ethylenediaminetetraacetic acid.

- Non-Toxicity: It is recognized as generally safe for consumption and use in various applications without harmful effects on health or the environment.

- Versatile

Studies have shown that sodium gluconate effectively interacts with various metal ions, forming stable complexes that inhibit corrosion and improve material longevity. For instance, in concrete applications, sodium gluconate protects embedded steel bars from corrosion when present in sufficient concentrations (above 200 ppm) in water . Additionally, its ability to chelate metal ions enhances the efficacy of cleaning agents by preventing redeposition of soils on surfaces .

Molecular Structure and Formula (NaC₆H₁₁O₇)

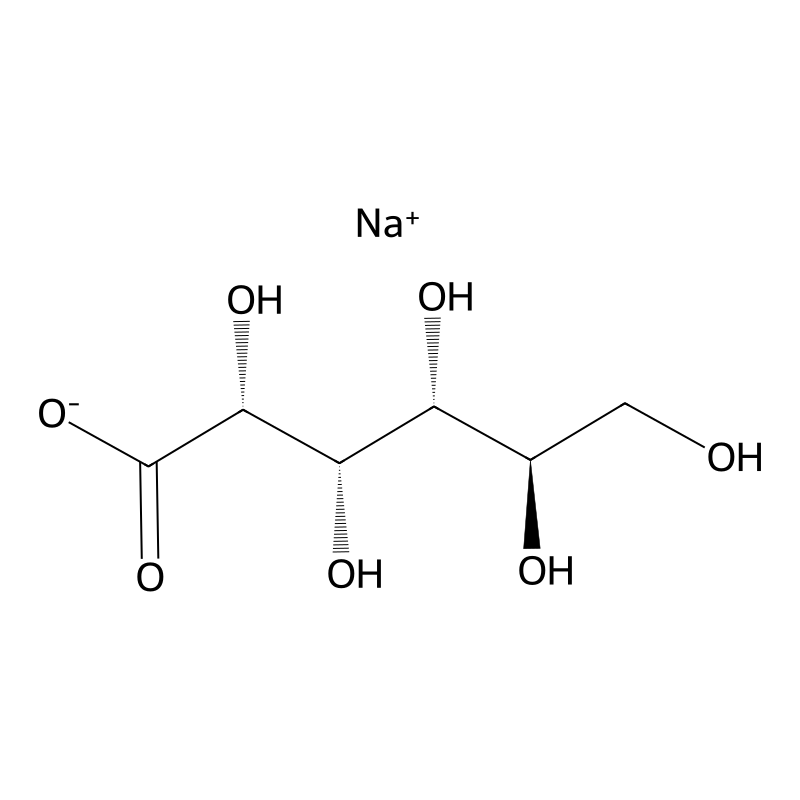

Sodium gluconate possesses the molecular formula C₆H₁₁NaO₇ with a molecular weight of 218.14 grams per mole [1] [2] [3]. The chemical structure consists of a six-carbon chain derived from gluconic acid, where the carboxylic acid group has been neutralized with sodium hydroxide, forming the sodium salt [6]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate [2].

The molecular structure contains five hydroxyl groups (-OH) positioned at carbons 2, 3, 4, 5, and 6, with the sixth carbon bearing the carboxylate functional group (-COO⁻) [6]. This arrangement of multiple hydroxyl groups in close proximity to the carboxylate anion provides the compound with its characteristic chelating properties [6] [7]. The stereochemistry of sodium gluconate follows the D-configuration, consistent with its derivation from D-glucose [2] [8].

The Chemical Abstracts Service (CAS) registry number for sodium gluconate is 527-07-1 [1] [2] [3], and its International Chemical Identifier (InChI) key is UPMFZISCCZSDND-JJKGCWMISA-M [2] [3]. The compound exhibits four defined stereocenters, contributing to its specific three-dimensional molecular geometry [8].

Physical Characteristics and Appearance

Crystalline Structure and Morphology

Sodium gluconate typically appears as a white to light yellow crystalline powder with a granular to fine particle morphology [4] [9] [10]. The compound exists in a crystalline state at room temperature, demonstrating well-defined diffraction patterns when analyzed using X-ray diffraction techniques [11]. Research indicates that pure sodium gluconate exhibits a distinctive crystal structure characterized by numerous high-intensity peaks at specific positions in diffractograms [11].

The crystalline morphology of sodium gluconate can be influenced by synthesis conditions and purification methods. When examined under scanning electron microscopy, the compound displays characteristic crystalline facets and surfaces [12]. The crystal habit may vary from needle-like to prismatic forms depending on crystallization conditions [4] [12].

Studies have shown that sodium gluconate crystals can exhibit hygroscopic properties under certain humidity conditions, though the compound remains relatively stable under normal storage conditions [13] [7]. The crystalline structure contributes to the compound's stability and handling characteristics in industrial applications [14] [13].

Solubility Parameters

Sodium gluconate demonstrates exceptional water solubility, with a solubility parameter of 590 grams per liter at 25°C [2] [9] [10] [15]. This high solubility results from the compound's ionic nature and the presence of multiple hydroxyl groups that facilitate hydrogen bonding with water molecules [5] [13]. The aqueous solutions of sodium gluconate are typically colorless to slightly yellow and exhibit excellent clarity [4] [9].

The solubility characteristics vary significantly with different solvents. While sodium gluconate is highly soluble in water, it shows limited solubility in ethanol and remains completely insoluble in diethyl ether [9] [7]. This selective solubility pattern reflects the compound's hydrophilic nature and ionic character [7].

Temperature significantly influences the solubility of sodium gluconate in water, with increased temperatures generally enhancing dissolution rates [2] [10]. The compound's solubility also varies with pH, showing optimal dissolution in neutral to slightly alkaline conditions [10] [16] [7].

Chemical Reactivity Profile

Sodium gluconate exhibits remarkable chemical stability under normal storage and handling conditions [17] [14] [13]. The compound remains stable when exposed to moderate thermal stress, including autoclaving at 121°C and storage at temperatures up to 70°C for extended periods [18]. However, thermal decomposition occurs at temperatures exceeding 170-175°C, with complete breakdown observed around 206-209°C [9] [10] [14] [16].

The chemical reactivity of sodium gluconate is primarily governed by its chelating properties. The compound readily forms stable complexes with various metal ions, including calcium, magnesium, iron, copper, and aluminum [6] [19] [7]. This chelation mechanism involves coordination of metal ions through the carboxylate group and hydroxyl functionalities, creating thermodynamically stable five- and six-membered chelate rings [20] [19].

Sodium gluconate demonstrates excellent resistance to oxidation under normal conditions but can be susceptible to strong oxidizing agents [17] [14]. The compound exhibits no hazardous reactions under typical storage and handling conditions [17]. Chemical stability studies indicate that sodium gluconate maintains its molecular integrity across a wide pH range, from slightly acidic to strongly alkaline conditions [13] [18].

The compound shows limited reactivity toward common organic solvents and maintains its chemical structure in aqueous solutions over extended periods [13] [18]. Hydrolysis of sodium gluconate does not occur under normal conditions, contributing to its stability in various formulations [18].

Spectroscopic Characterization

Infrared Spectral Properties

Infrared spectroscopy provides detailed information about the functional groups present in sodium gluconate. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the compound [11] [21] [22]. The most prominent features include hydroxyl group vibrations, carboxylate stretching modes, and carbon-oxygen bond vibrations [11].

The primary hydroxyl group generates a distinct absorption band at 3541 cm⁻¹, attributed to the stretching vibration of the terminal CH₂OH group [11]. Secondary hydroxyl groups produce a characteristic absorption at 3430 cm⁻¹, representing the stretching vibrations of the OH groups attached to carbons 2, 3, 4, and 5 [11]. In hydrated samples, a broad absorption band centered around 3397 cm⁻¹ encompasses both hydroxyl group vibrations and water molecules associated with the crystal structure [11].

The carboxylate functional group displays two intense absorption bands characteristic of ionic carboxylates. The asymmetric stretching vibration (νasym) of the C=O bond appears at 1634 cm⁻¹, while the symmetric stretching vibration (νsym) occurs at 1401 cm⁻¹ [11]. These bands are significantly more intense than typical carbonyl absorptions due to the ionic nature of the carboxylate group [11].

Deformation vibrations of hydroxyl groups manifest as a complex band system between 1400-1470 cm⁻¹, representing in-plane bending motions [11]. Out-of-plane deformation vibrations appear at lower frequencies, specifically at 650 cm⁻¹ [11]. Carbon-oxygen stretching vibrations contribute to the spectral complexity, with the secondary alcohol C-O stretch appearing at 1095 cm⁻¹ and the primary alcohol C-O stretch observed at 1038 cm⁻¹ [11].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information about sodium gluconate in solution. Both proton (¹H) and carbon-13 (¹³C) NMR techniques have been employed to characterize the compound's molecular structure and dynamic behavior [11] [12] [23] [24].

Proton NMR analysis reveals distinct chemical shifts for each carbon-bound hydrogen atom in the gluconate backbone [11] [25]. The proton attached to carbon-1 appears as a doublet at 4.14 ppm, reflecting coupling with the adjacent carbon-2 proton [25]. The carbon-2 proton generates a multiplet at 4.04 ppm due to coupling with both carbon-1 and carbon-3 protons [11] [25]. The central carbon protons (C-3, C-4, and C-5) produce overlapping multiplets in the region between 3.67-3.83 ppm, with specific assignments possible through two-dimensional NMR techniques [11] [25].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of sodium gluconate [11] [23] [24]. The carboxylate carbon (C-6) appears significantly downfield at 178-179 ppm, characteristic of carboxylic acid derivatives [11] [23]. The remaining carbons bearing hydroxyl groups exhibit chemical shifts in the 63-74 ppm range, with slight variations reflecting their different chemical environments [11] [25].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple quantum coherence (HMQC), have been utilized to establish complete structural assignments [12] [23]. These techniques confirm the connectivity patterns within the gluconate backbone and provide insights into the compound's conformational preferences in aqueous solution [12] [24].

Advanced NMR studies have investigated the dynamic behavior of sodium gluconate in solution, revealing information about molecular motion, hydrogen bonding patterns, and potential aggregation phenomena [12] [24]. These investigations demonstrate that the conformation of sodium gluconate remains relatively unchanged across different concentration ranges, with evidence for hydrogen bonding interactions between the compound and water molecules [12].

Physical Description

White to tan, granular to fine, crystalline powder

White solid; [ICSC] Technical product may have a pleasant odor; [Merck Index] White crystals with a pleasant odor; [Alfa Aesar MSDS]

WHITE CRYSTALS.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1049 of 1062 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Other CAS

527-07-1

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> SEQUESTRANT; YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Chelating

General Manufacturing Information

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Construction

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Computer and Electronic Product Manufacturing

Paper Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

D-Gluconic acid, sodium salt (1:1): ACTIVE

D-Gluconic acid, sodium salt (1:?): ACTIVE